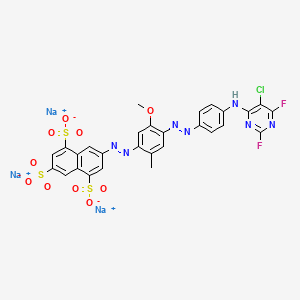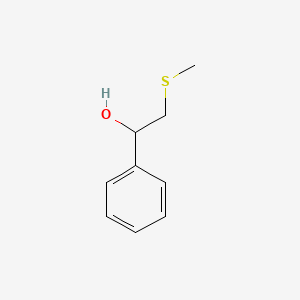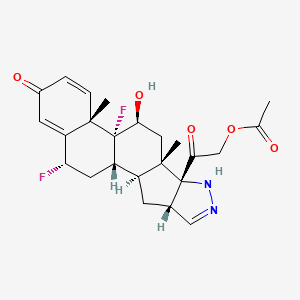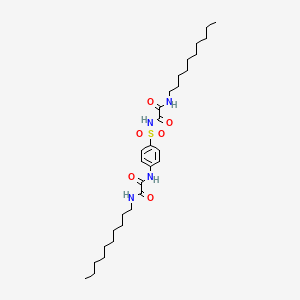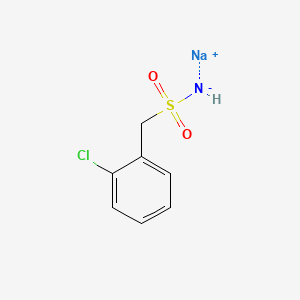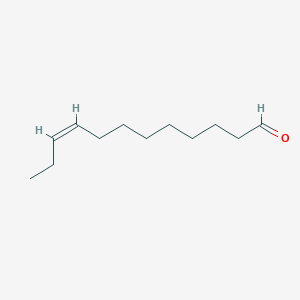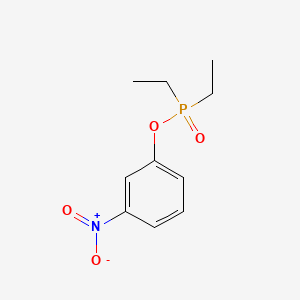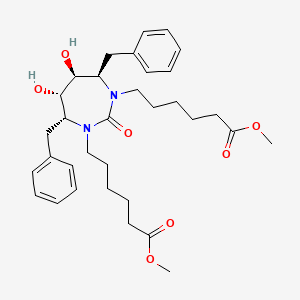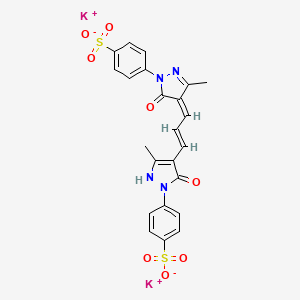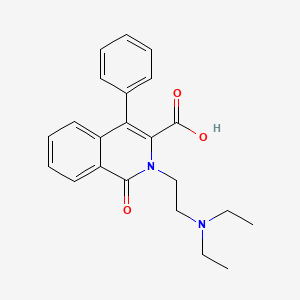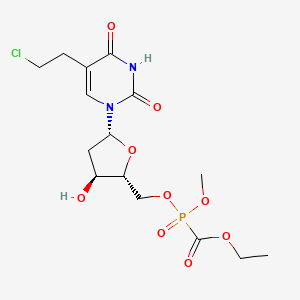
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a fluorine atom and a methoxy group on the styryl moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 1,3-diethyl-7-methylxanthine with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form the styryl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound’s effects on cellular processes and enzyme activity are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a stimulant or in the treatment of certain neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and stimulation of the central nervous system. Additionally, the presence of the fluorine atom and methoxy group may enhance its binding affinity and selectivity for specific receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine is unique due to the presence of the fluorine atom and methoxy group on the styryl moiety. These functional groups may impart distinct chemical and biological properties, such as enhanced receptor binding affinity and selectivity, compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
155271-96-8 |
|---|---|
Molekularformel |
C19H21FN4O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1,3-diethyl-8-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O3/c1-5-23-17-16(18(25)24(6-2)19(23)26)22(3)15(21-17)10-8-12-7-9-14(27-4)13(20)11-12/h7-11H,5-6H2,1-4H3/b10-8+ |
InChI-Schlüssel |
BXIVQSSVLCUAEP-CSKARUKUSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)F)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


